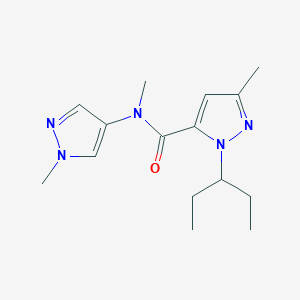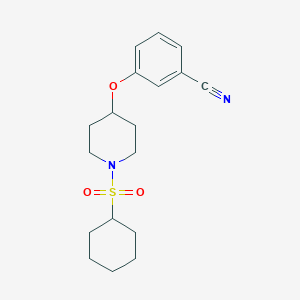![molecular formula C14H16F3N3O2S B6964257 3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B6964257.png)
3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide is a complex organic compound that features a cyano group, a trifluoroethyl group, and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group is typically introduced through a sulfonylation reaction using benzenesulfonyl chloride.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Wirkmechanismus
The mechanism of action of 3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the cyano group can participate in hydrogen bonding or other interactions. The benzenesulfonamide moiety can further stabilize the compound’s interaction with its target, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoroethyl group enhances its lipophilicity and metabolic stability, while the cyano group and benzenesulfonamide moiety contribute to its binding affinity and specificity for certain molecular targets.
Eigenschaften
IUPAC Name |
3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2S/c15-14(16,17)10-20-6-4-12(5-7-20)19-23(21,22)13-3-1-2-11(8-13)9-18/h1-3,8,12,19H,4-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCAFZNGDYODEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC(=C2)C#N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B6964177.png)
![[2-(4-Fluorophenyl)cyclopropyl]-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B6964184.png)

![2,4,5-trifluoro-3-hydroxy-N-(3-oxabicyclo[3.1.0]hexan-6-ylmethyl)benzamide](/img/structure/B6964213.png)

![4-[4-(Oxan-3-ylmethyl)piperazin-1-yl]benzamide](/img/structure/B6964223.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-thiophen-2-ylcyclohexane-1-carboxamide](/img/structure/B6964230.png)
![N-[1-(3-aminopyrazine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6964243.png)
![3-(2-Ethoxy-6-azaspiro[3.4]octane-6-carbonyl)cyclohexane-1-carboxamide](/img/structure/B6964247.png)

![Quinolin-3-yl-[4-(triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6964253.png)
![4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile](/img/structure/B6964265.png)
![3-chloro-N,4-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6964280.png)
![1-butylsulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B6964284.png)
